REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[CH2:16])[C:12]([O:14]C)=[O:13]>O1CCCC1>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[CH2:16])[C:12]([OH:14])=[O:13] |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
765 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C(C(=O)OC)=C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 48 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was evaporated off
|
Type
|
TEMPERATURE
|
Details
|
the aqueous phase was cooled
|
Type
|
CUSTOM
|
Details
|
Separation
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C(C(=O)O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |